3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole is an organic compound that features a triazole ring substituted with a cyclobutylmethylthio group and a methyl group. Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole typically involves the reaction of cyclobutylmethylthiol with a suitable triazole precursor under controlled conditions. One common method is the nucleophilic substitution reaction where cyclobutylmethylthiol reacts with 4-methyl-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The methyl group on the triazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole ring is known to bind to metal ions in enzyme active sites, inhibiting their function. Additionally, the cyclobutylmethylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,4-triazole: Lacks the cyclobutylmethylthio group, resulting in different chemical and biological properties.
3-(Cyclobutylmethylthio)-1,2,4-triazole: Similar structure but without the methyl group on the triazole ring.
1,2,4-Triazole: The parent compound of the triazole family, with a wide range of derivatives exhibiting diverse activities.
Uniqueness
3-((Cyclobutylmethyl)thio)-4-methyl-4H-1,2,4-triazole is unique due to the presence of both the cyclobutylmethylthio and methyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-(cyclobutylmethylsulfanyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-11-6-9-10-8(11)12-5-7-3-2-4-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTAPSSCMHGRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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